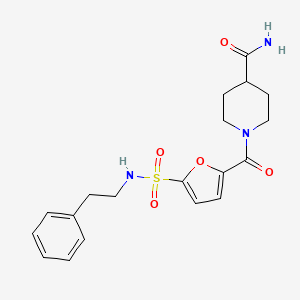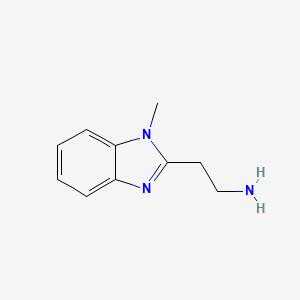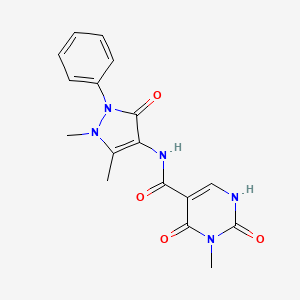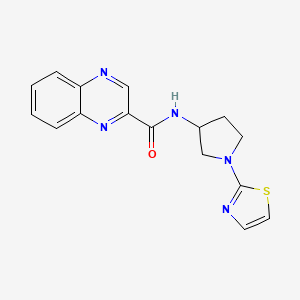
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biological activities.
Applications De Recherche Scientifique
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antibacterial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
- Field: Biochemistry
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antioxidants .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Oncology
- Application: Thiazole derivatives have been synthesized and evaluated for their anticancer properties .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
Antibacterial Activity
Antioxidant Properties
Anticancer Evaluation
- Field: Virology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antivirals .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Immunology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as anti-inflammatory agents .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antimicrobial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antimicrobial activity .
Antiviral Activity
Anti-Inflammatory Properties
Antimicrobial Properties
- Field: Biochemistry
- Application: N-benzothiazol-2-yl-amides, which are thiazole derivatives, have been shown to inhibit ubiquitin ligase .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
- Field: Virology
- Application: N-benzothiazol-2-yl-amides have been used for the prophylaxis and treatment of rotavirus infections .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
Inhibition of Ubiquitin Ligase
Treatment of Rotavirus Infections
Adenosine A2A Receptor Modulators
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUJSAEJQXOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

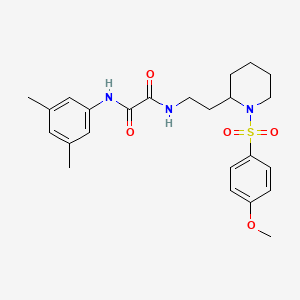
![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
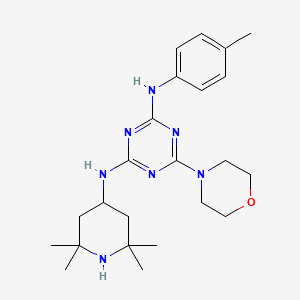
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
